Ethyl 2-(2,4-dinitrophenoxy)acetate
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Overview
Description
Ethyl 2-(2,4-dinitrophenoxy)acetate is an organic compound with the molecular formula C10H10N2O7. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by the presence of a dinitrophenoxy group attached to an ethyl acetate moiety.
Preparation Methods
The synthesis of ethyl 2-(2,4-dinitrophenoxy)acetate can be achieved through a multi-step process:
Reaction of 2,4-dinitrophenol with ethyl acetate: This step involves the esterification of 2,4-dinitrophenol with ethyl acetate to form 2,4-dinitrophenoxyethyl acetate.
Reaction with ethyl imide: The intermediate product, 2,4-dinitrophenoxyethyl acetate, is then reacted with ethyl imide to produce this compound.
Chemical Reactions Analysis
Ethyl 2-(2,4-dinitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2,4-dinitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.
Biological Studies: The compound is used in biochemical studies to investigate the effects of nitro groups on biological systems.
Industrial Chemistry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dinitrophenoxy)acetate involves its interaction with molecular targets through its nitro groups. These groups can participate in electron transfer reactions, making the compound a useful reagent in redox chemistry. The pathways involved include nucleophilic addition and Michael reactions, where the nitro groups act as electron-withdrawing substituents .
Comparison with Similar Compounds
Ethyl 2-(2,4-dinitrophenoxy)acetate can be compared with other similar compounds such as:
Ethyl N-(2,4-dinitrophenoxy)acetimidate: This compound has a similar structure but differs in the presence of an imidate group instead of an acetate group.
Ethyl bis-(2,4-dinitrophenyl)acetate: This compound contains two dinitrophenyl groups and exhibits different intramolecular interactions compared to this compound.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and industrial chemistry.
Properties
IUPAC Name |
ethyl 2-(2,4-dinitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPICVKGZXMYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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